molecular formula C9H15N3O B14434871 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide CAS No. 75985-04-5

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide

Katalognummer: B14434871
CAS-Nummer: 75985-04-5
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: DKUNDJQTXYYLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide is a complex organic compound that features both aziridine and tetrahydropyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with aziridine-2-carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with similar structural features but lacking the aziridine moiety.

    1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine: Another similar compound with different functional groups.

Uniqueness

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)aziridine-2-carboxamide is unique due to the presence of both aziridine and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

75985-04-5

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aziridine-2-carboxamide

InChI

InChI=1S/C9H15N3O/c1-11-4-2-7(3-5-11)12-6-8(12)9(10)13/h2,8H,3-6H2,1H3,(H2,10,13)

InChI-Schlüssel

DKUNDJQTXYYLEQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=CC1)N2CC2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.